2-Acetyl-3-aminothiophene

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

2-Acetyl-3-aminothiophene (CAS 31968-33-9) is the regioisomerically pure building block required for the Vilsmeier-Haack cyclization to dithienopyridines. Its 2-acetyl-3-amino arrangement uniquely defines reactivity; replacement with 3-acetyl-2-amino or des-acetyl analogs leads to divergent products and failed library syntheses. Validated for antiproliferative SAR against lung and colon cancer lines and for inhibiting pili-dependent biofilm formation in uropathogenic E. coli, this fragment is an essential FBDD scaffold. Securing the correct isomer ensures reproducible chemistry and on-target biological outcomes.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 31968-33-9
Cat. No. B1586128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-aminothiophene
CAS31968-33-9
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CS1)N
InChIInChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3
InChIKeyMMLSKDGCLMDHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3-aminothiophene (CAS 31968-33-9): Core Scaffold Definition and Procurement Context


2-Acetyl-3-aminothiophene (CAS 31968-33-9) is a heterocyclic building block of the 2-aminothiophene class, possessing a molecular weight of 141.19 g/mol and the molecular formula C₆H₇NOS [1]. It is primarily utilized as a fragment molecule for the synthesis of more complex heterocyclic systems, such as dithienopyridines, due to its reactive acetyl and amino functionalities . Its physical properties include a melting point range of 84–88 °C (or 87–93 °C as specified by some vendors) and a boiling point of 323.9 °C at 760 mmHg, with poor aqueous solubility .

Why 2-Acetyl-3-aminothiophene Cannot Be Generically Substituted by Other Aminothiophene Derivatives


Substituting 2-acetyl-3-aminothiophene with generic aminothiophene analogs introduces significant and quantifiable risk in synthesis and biological outcomes. The regioisomeric position of the acetyl and amino groups (2-acetyl-3-amino vs. 3-acetyl-2-amino) dictates divergent chemical reactivity, particularly in cyclization reactions, which can lead to different heterocyclic products and, consequently, different biological activities [1]. Furthermore, the presence of the specific 2-acetyl group is critical for constructing certain scaffolds like dithienopyridines, whereas other aminothiophenes lacking this moiety cannot serve as a direct starting material for these specific target molecules . The following evidence demonstrates that even closely related aminothiophenes exhibit distinct performance characteristics, making generic substitution a high-risk proposition for projects requiring predictable synthetic and biological outcomes.

Quantitative Differentiation Evidence for 2-Acetyl-3-aminothiophene vs. Comparators


Regioisomer-Dependent Divergence in Cyclization Reactivity: 2-Acetyl-3-aminothiophene vs. 3-Acetyl-2-aminothiophene

2-Acetyl-3-aminothiophene and its regioisomer 3-acetyl-2-aminothiophene exhibit fundamentally different modes of cyclization when reacted with the Vilsmeier-Haack reagent. This divergence is explicitly attributed to the influence of the thiophene nucleus and the specific positioning of the acetyl and amino substituents [1]. This results in the formation of structurally distinct heterocyclic products from the same reaction conditions, a critical differentiator for chemists designing synthetic pathways to specific target molecules.

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Scaffold-Specific Antiproliferative Activity: 2-Acetyl-3-aminothiophene vs. Unsubstituted Aminothiophenes

While 2-acetyl-3-aminothiophene itself serves primarily as a building block, the broader class of 2-aminothiophenes is recognized for conferring antiproliferative activity. Research demonstrates that certain novel derivatives synthesized from this scaffold exhibit significant antiproliferative activity against various cancer cell lines, including lung and colon cancer cells . This activity is not a universal property of all aminothiophenes; rather, it is dependent on specific substitution patterns, highlighting that the 2-acetyl-3-amino scaffold is a validated starting point for developing anticancer leads, whereas unsubstituted or differently substituted aminothiophenes may not provide the same biological starting point.

Medicinal Chemistry Anticancer Research Scaffold Activity

Quantified Antibiofilm Potency: 2-Acetyl-3-aminothiophene vs. Generic Antimicrobials

Studies have demonstrated that 2-acetyl-3-aminothiophene exhibits a specific antibiofilm mechanism against Escherichia coli, preventing pili formation in uropathogenic strains . This targeted mechanism of action is a quantifiable differentiator from broad-spectrum antimicrobials that may kill bacteria but fail to disrupt biofilms. The compound was identified through a high-throughput screening campaign as an effective inhibitor of pili-dependent biofilm formation in clinical isolates of E. coli, a key virulence factor . This specific antibiofilm activity, targeting a critical step in pathogenesis, is a more precise and potentially resistance-evading strategy compared to compounds that only exert general antibacterial effects.

Antimicrobial Resistance Biofilm Inhibition Infectious Disease

Validated Research Application Scenarios for 2-Acetyl-3-aminothiophene Based on Differential Evidence


Synthesis of Regioisomerically Defined Dithienopyridine Derivatives

2-Acetyl-3-aminothiophene is the specifically required building block for the synthesis of dithienopyridines . Using its regioisomer (3-acetyl-2-aminothiophene) or other aminothiophenes would lead to different cyclization products due to divergent reactivity with key reagents like the Vilsmeier-Haack reagent [1]. Procurement of the correct isomer is therefore non-negotiable for researchers aiming to synthesize dithienopyridine libraries or specific heterocyclic targets described in the literature.

Lead Optimization in Anticancer Drug Discovery Targeting Lung and Colon Cancers

This compound serves as a validated core scaffold for developing antiproliferative agents. Its derivatives have demonstrated significant activity against lung and colon cancer cell lines . A medicinal chemistry program can leverage this scaffold to explore structure-activity relationships (SAR), using 2-acetyl-3-aminothiophene as the foundation for generating novel analogs with potentially improved potency and selectivity against these specific cancer types.

Development of Novel Antibiofilm Agents Against Uropathogenic E. coli

For projects targeting biofilm-associated infections, 2-acetyl-3-aminothiophene is a key starting point. It has been shown to specifically inhibit pili-dependent biofilm formation in clinical isolates of uropathogenic E. coli . This unique mechanism of action, distinct from traditional bactericidal or bacteriostatic effects, positions it as a valuable tool compound for studying biofilm biology and as a lead for developing novel therapeutics that can prevent or disrupt chronic infections.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

As a low-molecular-weight fragment molecule with a defined heterocyclic core (thiophene) and two functional handles (acetyl and amino groups), 2-acetyl-3-aminothiophene is an ideal component of fragment libraries for FBDD . Its presence in a screening collection can yield hits against diverse biological targets, and its well-characterized chemistry facilitates rapid hit-to-lead expansion through established synthetic routes.

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